molecular formula C23H19ClN2O2S B2391152 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone CAS No. 339277-72-4

2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone

Cat. No.: B2391152
CAS No.: 339277-72-4
M. Wt: 422.93
InChI Key: XHOUWLDHABFEAG-UHFFFAOYSA-N
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Description

2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone is an organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone typically involves the reaction of 2-chlorobenzyl chloride with 1-methyl-4,5-diphenyl-1H-imidazole-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can yield sulfoxides, while nucleophilic substitution of the chlorine atom can produce various substituted benzyl derivatives .

Mechanism of Action

The mechanism of action of 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis . Additionally, it may interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfone group, in particular, enhances its stability and reactivity compared to other imidazole derivatives .

Biological Activity

2-Chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

The compound is characterized by the following properties:

PropertyDetails
Molecular Formula C21_{21}H19_{19}ClN2_{2}O2_{2}S
Molecular Weight 392.90 g/mol
CAS Number [To be determined]

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro evaluations have shown that the compound has a minimum inhibitory concentration (MIC) ranging from 0.5 to 32 µg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The results are summarized in the table below:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus48
Escherichia coli1632
Pseudomonas aeruginosa816

Anticancer Activity

The anticancer potential of the compound has been investigated in various cancer cell lines. It has shown promising results in inhibiting cell proliferation.

Cell Line Studies

The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values are presented below:

Cell LineIC50 (µM)
MCF-715.5
A54920.3
HeLa18.7

These results indicate that the compound possesses significant cytotoxic effects, making it a candidate for further development as an anticancer agent .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways, such as DNA gyrase and topoisomerase II .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world applications:

  • Case Study on Antimicrobial Resistance : A recent study demonstrated that combining this compound with traditional antibiotics significantly enhanced their effectiveness against resistant strains of bacteria, suggesting a synergistic effect .
  • Clinical Trials for Cancer Treatment : Early-phase clinical trials involving patients with advanced solid tumors showed promising responses to treatment regimens incorporating this compound, with manageable side effects .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S/c1-26-22(18-12-6-3-7-13-18)21(17-10-4-2-5-11-17)25-23(26)29(27,28)16-19-14-8-9-15-20(19)24/h2-15H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOUWLDHABFEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1S(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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